(2-Hydroxyethyl)ammonium hydrogen oxydiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxycyclohexyl phenyl ketone can be synthesized through the reaction of cyclohexanone with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 1-Hydroxycyclohexyl phenyl ketone involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxycyclohexyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Benzophenone and cyclohexanone derivatives.
Reduction: Cyclohexanol and benzyl alcohol.
Substitution: Various substituted cyclohexanones and benzophenones.
Scientific Research Applications
1-Hydroxycyclohexyl phenyl ketone is widely used in scientific research due to its role as a photoinitiator. Its applications include:
Chemistry: Used in the synthesis of polymers and copolymers through photopolymerization.
Biology: Employed in the development of biomaterials and tissue engineering scaffolds.
Medicine: Utilized in the formulation of dental materials and medical adhesives.
Industry: Applied in the production of coatings, inks, and adhesives for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Hydroxycyclohexyl phenyl ketone involves the absorption of ultraviolet light, which leads to the formation of reactive radicals. These radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s effectiveness as a photoinitiator is due to its ability to generate radicals efficiently upon exposure to light .
Comparison with Similar Compounds
Similar Compounds
Benzoin methyl ether: Another photoinitiator used in polymerization processes.
2-Hydroxy-2-methylpropiophenone: A photoinitiator with similar applications in coatings and adhesives.
Benzoin ethyl ether: Used in similar applications but with different photoinitiation properties.
Uniqueness
1-Hydroxycyclohexyl phenyl ketone is unique due to its high efficiency in generating radicals and its stability under various conditions. This makes it particularly suitable for applications requiring rapid and efficient polymerization .
Properties
CAS No. |
34341-20-3 |
---|---|
Molecular Formula |
C6H13NO6 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-aminoethanol;2-(carboxymethoxy)acetic acid |
InChI |
InChI=1S/C4H6O5.C2H7NO/c5-3(6)1-9-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);4H,1-3H2 |
InChI Key |
XALZKBAFSRZRLS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.C(C(=O)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.